4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid
Description
4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid is a fluorinated carboxylic acid derivative featuring a nitro-substituted bipyrazole moiety. The compound’s structure combines a trifluorobutanoic acid backbone with a 4-nitro-1'H-1,4'-bipyrazolyl substituent, which introduces unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group on the bipyrazole ring likely increases acidity and reactivity.
Properties
IUPAC Name |
4,4,4-trifluoro-3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O4/c11-10(12,13)8(1-9(19)20)17-4-6(2-15-17)16-5-7(3-14-16)18(21)22/h2-5,8H,1H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBLAARVUDMOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
The synthesis of 4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid typically involves multi-step organic reactions that include the introduction of trifluoromethyl and nitro groups onto a bipyrazole scaffold. The molecular formula is CHFNO, with a molecular weight of approximately 308.2 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Antimicrobial Activity
Studies have shown that derivatives of bipyrazole compounds can demonstrate antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Antiparasitic Activity
A notable study on related nitro-bipyrazole compounds indicated strong antitrypanosomatid activity. One analog displayed an IC value of 0.09 μM against Trypanosoma cruzi, significantly outperforming standard treatments like benznidazole . This suggests that 4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid may also possess similar antiparasitic potential.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Preliminary results indicate moderate cytotoxicity with a selectivity index suggesting a favorable therapeutic window for further development. The compound's mechanism appears to involve interference with cellular metabolic pathways.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Case Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antiparasitic Activity : In a comparative study, the compound was found to be nonmutagenic against Salmonella typhimurium strains, indicating a favorable safety profile for further exploration in vivo .
Research Findings
A summary of key findings from recent literature includes:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and two analogs from the provided evidence:
*Note: The molecular formula of the target compound is inferred based on structural analysis but requires experimental validation.
Functional and Reactivity Differences
- Acidity : The nitro group in the target compound enhances acidity compared to the trimethyl and unsubstituted analogs due to its strong electron-withdrawing effect, stabilizing the deprotonated carboxylate form .
- Solubility : The bipyrazole moiety in the target compound may reduce aqueous solubility relative to the trimethyl analog (which has hydrophobic methyl groups) and the simpler pyrazole analog.
- In contrast, the trimethyl analog’s bulky substituents may hinder molecular packing or active-site access .
- Synthetic Utility : The nitro group offers a handle for further functionalization (e.g., reduction to amine), whereas the trimethyl analog’s inert methyl groups limit derivatization opportunities .
Research Implications
- Medicinal Chemistry : The target compound’s nitro and bipyrazole groups could enhance interactions with enzymes or receptors requiring electron-deficient aromatic systems. This contrasts with the trimethyl analog, which may prioritize lipophilicity over reactivity .
- Materials Science : The rigid bipyrazole structure in the target compound may facilitate coordination to metal centers, making it a candidate for metal-organic frameworks (MOFs) or catalysts. The unsubstituted pyrazole analog lacks such complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
